3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

概要

説明

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group attached to a propanone backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetone in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain high-purity product.

化学反応の分析

Types of Reactions

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: The major product is the corresponding alcohol.

Substitution: Products vary depending on the substituent introduced, such as nitro or bromo derivatives.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis:

- Building Block: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, which is beneficial for drug design and development.

- Reactivity: It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives that can be tailored for specific applications.

2. Biological Studies:

- Enzyme Inhibition: Research indicates that 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one may act as an enzyme inhibitor. For example, studies have shown its potential to inhibit certain enzymes involved in metabolic pathways, which can be useful in understanding disease mechanisms.

- Cell Signaling Pathways: The compound has been evaluated for its effects on cell signaling pathways, providing insights into cellular responses to various stimuli.

3. Pharmaceutical Applications:

- Drug Development: The compound is explored as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it a candidate for developing drugs targeting specific biological pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens, making it a candidate for further investigation in drug formulation.

Case Studies

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on protein tyrosine phosphatase 1B (PTP1B). Molecular docking studies demonstrated that the compound binds effectively to the active site of PTP1B, indicating its potential as a therapeutic agent for diabetes management due to its role in insulin signaling pathways .

Case Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations comparable to established antibiotics . This study highlights its potential use in developing new antimicrobial agents.

Data Tables

| Application Area | Specific Use Cases | Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Enhances lipophilicity and reactivity |

| Biological Studies | Enzyme inhibition studies | Effective PTP1B inhibitor |

| Pharmaceutical Development | Drug synthesis intermediate | Potential antimicrobial properties |

作用機序

The mechanism of action of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenyl group can interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

類似化合物との比較

Similar Compounds

3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-one: Similar structure but with a bromine atom instead of chlorine.

3-(4-Methylphenyl)-1,1,1-trifluoropropan-2-one: Contains a methyl group instead of chlorine.

3-(4-Nitrophenyl)-1,1,1-trifluoropropan-2-one: Features a nitro group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both a trifluoromethyl group and a chlorophenyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorophenyl group provides opportunities for further functionalization through electrophilic aromatic substitution reactions.

生物活性

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one, also known as a trifluoromethyl ketone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl group, which significantly influences its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

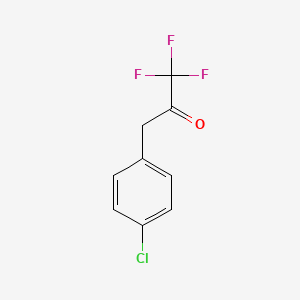

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, allowing the compound to modulate enzyme activities and receptor functions.

Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as a monoacylglycerol lipase (MAGL) inhibitor, which is crucial for lipid metabolism and has implications in pain management and inflammation control. The compound's carbonyl group serves as an electrophilic site that can interact with nucleophilic residues in the active sites of target enzymes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Biological Activity | IC50/EC50 Values | Target/Description |

|---|---|---|

| Inhibition of MAGL | pIC50 = 7.8 | Inhibits lipid metabolism; potential analgesic effects |

| Cytotoxicity against cancer cell lines | EC50 = 260 nM | Demonstrated selective toxicity towards tumor cells |

| Antimicrobial activity | Varies | Exhibits activity against certain bacterial strains |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways.

- Anti-inflammatory Effects : In vitro experiments indicated that the compound reduces pro-inflammatory cytokine levels in macrophages, suggesting its utility in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound exhibits good oral bioavailability due to its lipophilic nature.

- Distribution : It has a high volume of distribution (Vd), indicating extensive tissue binding.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine after undergoing phase I and II metabolic transformations.

特性

IUPAC Name |

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTNTKPCXIKFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568439 | |

| Record name | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79611-55-5 | |

| Record name | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。